

Protocol for the Identification of Defluoro Levofloxacin in Pharmaceutical Formulations

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Compound of Interest

Compound Name: *Defluoro Levofloxacin*

Cat. No.: *B193972*

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Application Note & Protocol: ANP-DFL-001

Introduction

Levofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections.^{[1][2]} As with any active pharmaceutical ingredient (API), the presence of impurities can affect the efficacy and safety of the drug product. **Defluoro Levofloxacin** is a known impurity of Levofloxacin, identified as Levofloxacin EP Impurity D and Levofloxacin Related Compound F (USP).^{[3][4][5][6]} Its chemical formula is C₁₈H₂₁N₃O₄ and it has a molecular weight of 343.38 g/mol .^{[5][7]} The chemical name is (3S)-2,3-Dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid.^{[3][7]} This document provides a detailed protocol for the identification of **Defluoro Levofloxacin** in pharmaceutical preparations using High-Performance Liquid Chromatography (HPLC).

The monitoring and control of impurities in pharmaceutical products are critical for ensuring drug safety and quality, as mandated by regulatory bodies. This protocol is designed for researchers, scientists, and drug development professionals involved in the quality control and analysis of Levofloxacin.

Principle

This method utilizes reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection to separate **Defluoro Levofloxacin** from Levofloxacin and other related substances.^{[8][9]} The separation is based on the differential partitioning of the analytes

between a nonpolar stationary phase (C18 column) and a polar mobile phase. The identification of **Defluoro Levofloxacin** is achieved by comparing the retention time of the peak in the sample chromatogram with that of a qualified reference standard.

Materials and Reagents

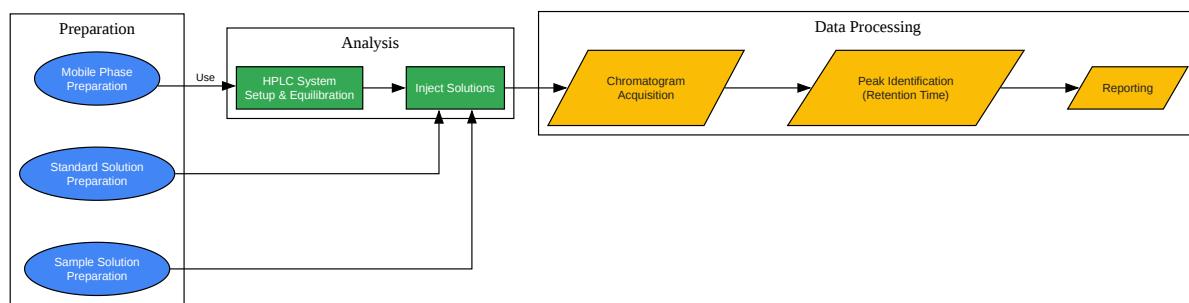
Material/Reagent	Grade	Supplier
Defluoro Levofloxacin Reference Standard	>95% Purity	Commercially Available
Levofloxacin Reference Standard	USP/EP Grade	Commercially Available
Acetonitrile (ACN)	HPLC Grade	
Methanol	HPLC Grade	
Water	HPLC Grade/Milli-Q	
Ammonium Acetate	Analytical Grade	
Cupric Sulfate	Analytical Grade	
L-Isoleucine	Analytical Grade	
Phosphoric Acid	Analytical Grade	
Triethylamine	HPLC Grade	[10]
0.45 μ m Membrane Filter		

Equipment

- High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
- C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).[10][11]
- Analytical balance.
- pH meter.
- Sonicator.

- Volumetric flasks and pipettes.

Experimental Workflow



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Caption: Experimental workflow for the identification of **Defluoro Levofloxacin**.

Protocols

Mobile Phase Preparation

A variety of mobile phases can be employed for the separation of Levofloxacin and its impurities. Two potential mobile phase compositions are provided below. Method development and validation should be performed to select the most suitable mobile phase for the specific product matrix.

Mobile Phase A (Isocratic):

- Prepare a buffer solution by dissolving appropriate amounts of ammonium acetate, cupric sulfate, and L-Isoleucine in HPLC grade water.[\[11\]](#)

- Mix the buffer solution with methanol in a ratio of 70:30 (v/v).[11]
- Filter the mobile phase through a 0.45 μm membrane filter and degas using sonication before use.

Mobile Phase B (Isocratic):

- Prepare a buffer solution containing triethylamine in water and adjust the pH with phosphoric acid.
- Mix the buffer solution with methanol in a ratio of 68:32 (v/v).[10]
- Filter the mobile phase through a 0.45 μm membrane filter and degas using sonication before use.

Standard Solution Preparation

- **Defluoro Levofloxacin** Stock Solution (A): Accurately weigh about 5 mg of **Defluoro Levofloxacin** reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
- Levofloxacin Stock Solution (B): Accurately weigh about 20 mg of Levofloxacin reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
- System Suitability Solution (Working Standard): Pipette 5 mL of Levofloxacin Stock Solution (B) and an appropriate volume of **Defluoro Levofloxacin** Stock Solution (A) into a 50 mL volumetric flask and dilute to volume with the mobile phase to obtain a final concentration similar to the expected impurity level.

Sample Preparation

- Weigh and finely powder a representative number of Levofloxacin tablets.
- Accurately weigh a portion of the powder equivalent to 20 mg of Levofloxacin into a 100 mL volumetric flask.[11]

- Add approximately 70 mL of the mobile phase and sonicate for 30 minutes with intermittent shaking to dissolve the drug.[11]
- Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
- Filter the solution through a 0.45 μ m filter, discarding the first few mL of the filtrate.

HPLC Parameters

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 μ m
Mobile Phase	As prepared in section 6.1
Flow Rate	1.0 mL/min[10]
Injection Volume	20 μ L
Column Temperature	35 °C[10]
Detector Wavelength	340 nm[11]
Run Time	Sufficient to elute all components of interest (e.g., 60 min)[11]

System Suitability

Before sample analysis, the chromatographic system must be evaluated to ensure it is performing adequately.

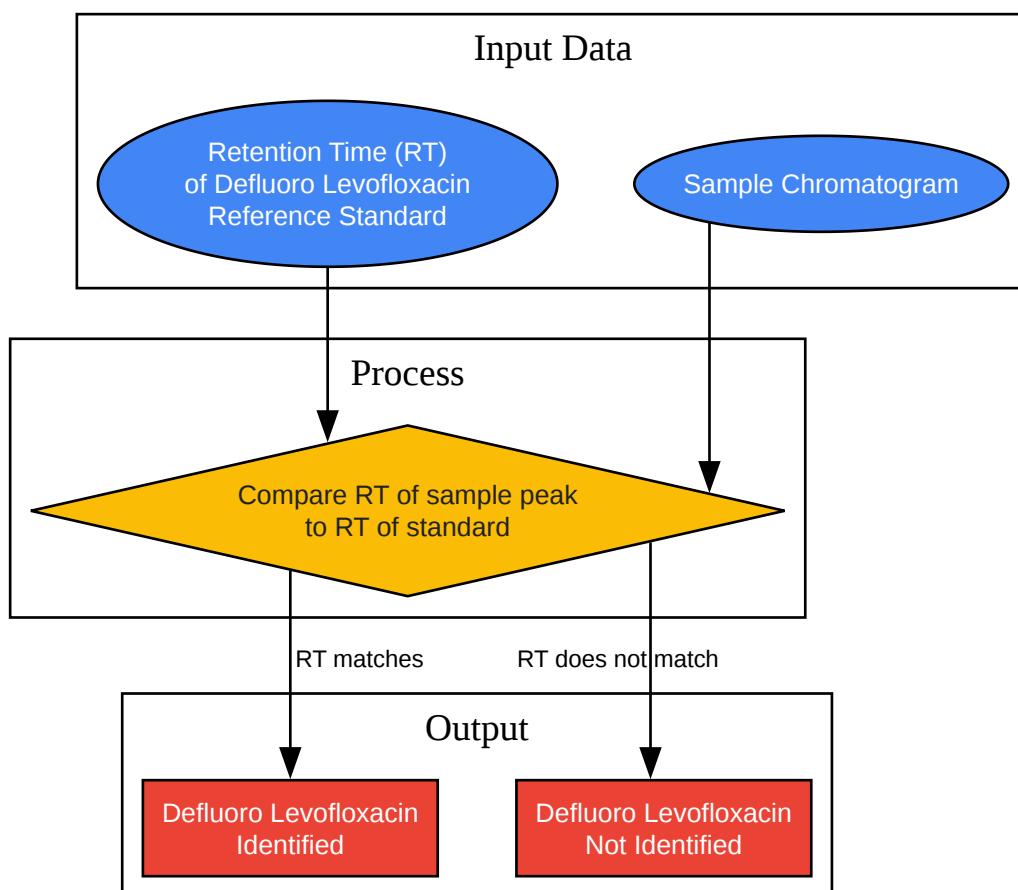
- Inject the System Suitability Solution five replicate times.
- The system is deemed suitable for use if the following criteria are met:
 - Resolution: The resolution between the Levofloxacin peak and the **Defluoro Levofloxacin** peak should be not less than 2.0.
 - Tailing Factor: The tailing factor for the Levofloxacin peak should not be more than 2.0.

- Relative Standard Deviation (RSD): The %RSD for the peak areas of five replicate injections of both Levofloxacin and **Defluoro Levofloxacin** should not be more than 2.0%.

Data Analysis and Identification

- Inject the prepared sample solution into the HPLC system.
- Record the chromatogram and identify the peaks based on their retention times.
- The presence of **Defluoro Levofloxacin** in the sample is confirmed if a peak is observed at the same retention time as the **Defluoro Levofloxacin** peak in the chromatogram of the System Suitability Solution.

The logical relationship for peak identification is illustrated below:



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Caption: Logic for the identification of **Defluoro Levofloxacin**.

Quantitative Data Summary

The following table provides an example of how to summarize the quantitative data obtained from the analysis. The limits for impurities are often defined in the relevant pharmacopeial monographs (e.g., USP, EP).

Analyte	Retention Time (min)	Relative Retention Time (RRT)	Acceptance Criteria
Levofloxacin	(Typical RT)	1.00	-
Defluoro Levofloxacin	(Typical RT)	(Calculated RRT)	NMT X.X%
Other specified impurities	(Typical RT)	(Calculated RRT)	NMT X.X%
Unspecified impurities	(Typical RT)	(Calculated RRT)	NMT X.X%
Total Impurities	-	-	NMT X.X%

NMT: Not More Than. The specific acceptance criteria should be based on the relevant pharmacopeial monograph or internal specifications.

Conclusion

This protocol provides a comprehensive framework for the identification of **Defluoro Levofloxacin** in pharmaceutical products. The use of a validated HPLC method is crucial for ensuring the quality and safety of Levofloxacin formulations. Adherence to this protocol will enable accurate and reliable detection of this impurity. It is recommended that this method be fully validated according to ICH guidelines before implementation in a quality control laboratory.

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